Superior Progression-Free Survival in First-Line Metastatic RCC Compared to Sorafenib
In a direct comparative clinical study of first-line treatment for metastatic renal cell carcinoma, sunitinib demonstrated numerically longer median progression-free survival (PFS) and overall survival (OS) compared to sorafenib [1]. The median PFS for sunitinib-treated patients was 20.0 months versus 15.5 months for sorafenib-treated patients, representing a 4.5-month extension in median time to progression [1]. Median OS was 36.0 months for sunitinib versus 31.5 months for sorafenib [1].
| Evidence Dimension | Median progression-free survival (PFS) and overall survival (OS) |
|---|---|
| Target Compound Data | PFS: 20.0 months; OS: 36.0 months |
| Comparator Or Baseline | Sorafenib: PFS: 15.5 months; OS: 31.5 months |
| Quantified Difference | PFS extended by 4.5 months; OS extended by 4.5 months |
| Conditions | Clinical study in patients with metastatic renal cell carcinoma receiving first-line oral targeted therapy; follow-up ranging from 3 to 96 months |
Why This Matters
The 4.5-month PFS advantage directly impacts treatment sequencing decisions and supports procurement of sunitinib over sorafenib for first-line mRCC applications where maximizing time to progression is a primary clinical objective.
- [1] Cai W, Kong W, Huang Y, et al. Efficacy evaluation and comparison of sunitinib and sorafenib as first-line treatment for metastatic renal cell carcinoma. Chinese Journal of Clinical Medicine. 2018;25(3):400-404. View Source
